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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylmorpholine

Cat. No.: B1451750 Get Quote

This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for 2,2,5,5-tetramethylmorpholine. As a sterically hindered cyclic amine, understanding its

unique spectral signature is crucial for its identification and characterization in research and

drug development. Due to the limited availability of experimental data for this specific molecule,

this guide leverages predictive methodologies and comparative analysis with structurally

related compounds to provide a robust analytical framework.

Molecular Structure and its Spectroscopic
Implications
2,2,5,5-Tetramethylmorpholine is a saturated heterocyclic compound featuring a morpholine

ring with gem-dimethyl groups at the C2 and C5 positions. This substitution pattern has

profound effects on its physicochemical properties and, consequently, its spectroscopic

behavior. The bulky tert-butyl-like groups lock the morpholine ring into a stable chair

conformation, restricting its conformational flexibility. This rigidity simplifies the spectroscopic

analysis, particularly in Nuclear Magnetic Resonance (NMR), by reducing the complexity of the

spectra. The presence of a nitrogen and an oxygen atom introduces polarity and specific

vibrational modes, which are key identifiers in infrared (IR) spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Proton NMR (¹H NMR) spectroscopy is a fundamental tool for elucidating the hydrogen

framework of a molecule. For 2,2,5,5-tetramethylmorpholine, the high degree of symmetry

simplifies the expected spectrum.

Expected Chemical Shifts and Multiplicities:
Based on the molecular structure, two distinct proton environments are anticipated:

Methyl Protons (-CH₃): The twelve protons of the four methyl groups are chemically

equivalent due to the symmetry of the molecule. These will give rise to a single, sharp singlet

in the upfield region of the spectrum, typically around 1.1-1.3 ppm. The integration of this

peak will correspond to 12 protons.

Methylene Protons (-CH₂-): The four protons of the two methylene groups (C3 and C6) are

also chemically equivalent. They are expected to produce a single singlet at approximately

2.5-2.7 ppm. The integration of this peak will represent 4 protons.

Amine Proton (-NH-): The single proton on the nitrogen atom will appear as a broad singlet.

Its chemical shift is highly dependent on the solvent and concentration, but it is typically

expected in the range of 1.0-3.0 ppm.

Table 1: Predicted ¹H NMR Data for 2,2,5,5-
Tetramethylmorpholine

Chemical Group
Predicted Chemical
Shift (ppm)

Multiplicity Integration

C(CH₃)₂ 1.2 Singlet 12H

-CH₂-N- 2.6 Singlet 4H

-NH- 1.0 - 3.0 (variable) Broad Singlet 1H

Experimental Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of 2,2,5,5-tetramethylmorpholine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon NMR (¹³C NMR) provides insight into the carbon skeleton of a molecule. The symmetry

of 2,2,5,5-tetramethylmorpholine will also result in a simple ¹³C NMR spectrum.

Expected Chemical Shifts:
Methyl Carbons (-CH₃): The four methyl carbons are equivalent and will appear as a single

peak in the upfield region, around 25-30 ppm.

Quaternary Carbons (-C(CH₃)₂): The two quaternary carbons (C2 and C5) are equivalent

and will produce a signal in the range of 55-60 ppm.

Methylene Carbons (-CH₂-): The two methylene carbons (C3 and C6) are equivalent, and

their signal is expected to be in the 45-50 ppm range.

Table 2: Predicted ¹³C NMR Data for 2,2,5,5-
Tetramethylmorpholine

Carbon Atom Predicted Chemical Shift (ppm)

-CH₃ 28

-C(CH₃)₂ 58

-CH₂- 48

Experimental Protocol for ¹³C NMR Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1451750?utm_src=pdf-body
https://www.benchchem.com/product/b1451750?utm_src=pdf-body
https://www.benchchem.com/product/b1451750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.5-0.7 mL of a deuterated solvent.

Instrument Setup: Use a spectrometer with a broadband probe.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans

will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule

through their characteristic vibrational frequencies.

Expected Absorption Bands:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500

cm⁻¹ corresponding to the N-H stretching vibration. This peak is often broad.

C-H Stretch: Strong absorption bands from the stretching of C-H bonds in the methyl and

methylene groups will be present in the 2850-3000 cm⁻¹ region.

C-O Stretch: A strong, characteristic absorption band for the C-O-C ether linkage is expected

around 1100-1150 cm⁻¹.

C-N Stretch: The C-N stretching vibration will likely appear as a medium intensity band in the

1020-1250 cm⁻¹ region.

CH₂ and CH₃ Bending: Various bending vibrations for the methylene and methyl groups will

be observed in the fingerprint region (1350-1470 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for 2,2,5,5-
Tetramethylmorpholine
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch 2850 - 3000 Strong

C-O-C Stretch 1100 - 1150 Strong

C-N Stretch 1020 - 1250 Medium

CH₂/CH₃ Bending 1350 - 1470 Medium-Strong

Experimental Protocol for IR Spectroscopy:
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final

spectrum.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for its identification.

Expected Fragmentation Pattern:
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z)

corresponding to the molecular weight of the compound (C₈H₁₇NO = 143.23 g/mol ). This

peak may be of low intensity due to the facile fragmentation of the molecule.

Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage,

which involves the breaking of a C-C bond adjacent to the nitrogen atom. For 2,2,5,5-
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tetramethylmorpholine, this would lead to the loss of a methyl group (CH₃•) to form a

stable iminium ion at m/z 128. This is expected to be a major peak.

Loss of a Propene Fragment: Cleavage of the ring can lead to the loss of a propene

molecule (C₃H₆) from the molecular ion, resulting in a fragment at m/z 101.

Table 4: Predicted Key Mass Spectral Fragments for
2,2,5,5-Tetramethylmorpholine

m/z Proposed Fragment

143 [M]⁺

128 [M - CH₃]⁺

101 [M - C₃H₆]⁺

Experimental Protocol for Mass Spectrometry:
Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their m/z ratio.

Detection: The detector records the abundance of each ion.

Visualization of Molecular Structure and
Spectroscopic Workflow
To provide a clearer understanding of the molecular structure and the analytical workflow, the

following diagrams are provided.

Caption: Molecular structure of 2,2,5,5-Tetramethylmorpholine.
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Caption: General workflow for spectroscopic analysis.

Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for

2,2,5,5-tetramethylmorpholine. The high symmetry of the molecule is expected to lead to

simple and readily interpretable NMR spectra. The characteristic functional groups (amine,

ether) will give rise to distinct signals in the IR spectrum, and the fragmentation pattern in mass

spectrometry will be dominated by alpha-cleavage. While experimental data is currently scarce,

this guide serves as a valuable resource for researchers and scientists in the identification and

characterization of this and structurally similar compounds. The provided protocols are based

on standard laboratory practices and can be readily adapted for experimental verification.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2,2,5,5-
Tetramethylmorpholine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451750#spectroscopic-data-for-2-2-5-5-
tetramethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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